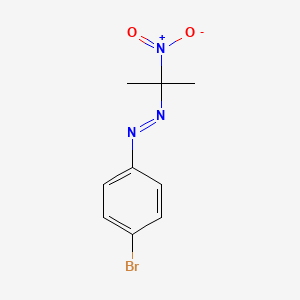![molecular formula C13H11ClN2 B14634269 [(4-Chlorophenyl)(phenyl)methylidene]hydrazine CAS No. 55816-27-8](/img/structure/B14634269.png)
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine is an organic compound that features a hydrazine functional group attached to a chlorinated phenyl ring and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine can be synthesized through a condensation reaction between 4-chlorobenzophenone and hydrazine. The reaction typically involves mixing equimolar amounts of 4-chlorobenzophenone and hydrazine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions . The reaction proceeds with the elimination of water, forming the desired hydrazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those with potential anti-inflammatory and anti-cancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of [(4-Chlorophenyl)(phenyl)methylidene]hydrazine involves its interaction with biological molecules. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine derivatives: Compounds with similar structures but different substituents on the phenyl rings.
Azo compounds: Formed through the oxidation of this compound.
Hydrazine derivatives: Compounds containing the hydrazine functional group but with different aromatic substituents.
Uniqueness
This compound is unique due to its specific combination of a chlorinated phenyl ring and a phenyl ring attached to a hydrazine group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
55816-27-8 |
|---|---|
Molekularformel |
C13H11ClN2 |
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
[(4-chlorophenyl)-phenylmethylidene]hydrazine |
InChI |
InChI=1S/C13H11ClN2/c14-12-8-6-11(7-9-12)13(16-15)10-4-2-1-3-5-10/h1-9H,15H2 |
InChI-Schlüssel |
UAPAHLNYPGDDBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)

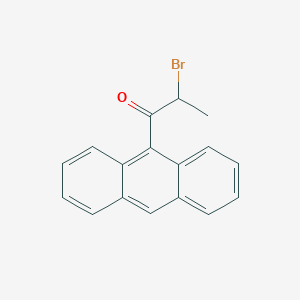


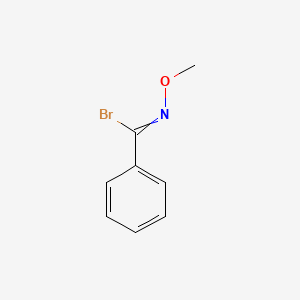
![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
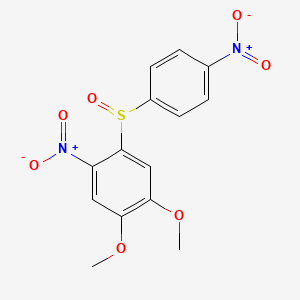
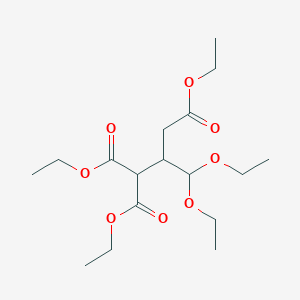
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
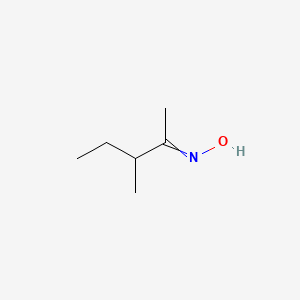
![3-Pyridinesulfonamide, 2-[(2,5-dichlorophenyl)amino]-](/img/structure/B14634244.png)
